

spectroscopic characterization of 3,5-Dimethoxybenzohydrazide (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 3,5-Dimethoxybenzohydrazide

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Spectroscopic Characterization of 3,5-Dimethoxybenzohydrazide: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize **3,5-Dimethoxybenzohydrazide**. Aimed at researchers, scientists, and professionals in drug development, this document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. The information presented is based on established spectroscopic principles and data from closely related structures, offering a foundational dataset for the identification and characterization of this compound.

Introduction

3,5-Dimethoxybenzohydrazide is a chemical compound of interest in various fields of chemical and pharmaceutical research. Its structural elucidation is paramount for confirming its identity and purity. Spectroscopic methods provide a non-destructive and highly informative approach to achieve this. This guide outlines the theoretical basis and practical aspects of characterizing this molecule using ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3,5-Dimethoxybenzohydrazide**. These values are derived from computational models and

analysis of structurally analogous compounds, such as 3,5-dimethoxybenzamide and other benzohydrazide derivatives.

Table 1: Predicted ^1H NMR Spectroscopic Data (500 MHz, DMSO- d_6)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.5	Singlet	1H	-NH-
~7.0	Doublet	2H	Ar-H (ortho to C=O)
~6.6	Triplet	1H	Ar-H (para to C=O)
~4.4	Broad Singlet	2H	-NH ₂
~3.8	Singlet	6H	-OCH ₃

Table 2: Predicted ^{13}C NMR Spectroscopic Data (125 MHz, DMSO- d_6)

Chemical Shift (δ) ppm	Assignment
~165	C=O (Amide)
~160	Ar-C (ortho to C=O, attached to -OCH ₃)
~135	Ar-C (ipso)
~105	Ar-C (ortho to C=O)
~103	Ar-C (para to C=O)
~55	-OCH ₃

Table 3: Predicted FT-IR Spectroscopic Data (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Vibrational Assignment
3300 - 3400	Strong, Broad	N-H stretch (hydrazide)
3000 - 3100	Medium	C-H stretch (aromatic)
2850 - 2950	Medium	C-H stretch (methoxy)
~1640	Strong	C=O stretch (Amide I)
~1600	Strong	C=C stretch (aromatic)
~1540	Medium	N-H bend (Amide II)
~1200	Strong	C-O stretch (asymmetric, aryl ether)
~1050	Strong	C-O stretch (symmetric, aryl ether)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Predicted Identity
196	[M] ⁺ (Molecular Ion)
165	[M - NHNH ₂] ⁺
135	[C ₇ H ₅ O ₂] ⁺
107	[C ₇ H ₇ O] ⁺
77	[C ₆ H ₅] ⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

- Weigh approximately 10-20 mg of **3,5-Dimethoxybenzohydrazide**.
- Dissolve the sample in about 0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6) in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

^1H NMR Data Acquisition:

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be co-added to achieve a good signal-to-noise ratio.

^{13}C NMR Data Acquisition:

- Tune the probe to the ^{13}C frequency.
- Acquire the spectrum using a proton-decoupled pulse sequence.
- Set the spectral width to encompass all expected carbon resonances (typically 0-200 ppm).
- A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).

- Phase the resulting spectrum.
- Perform baseline correction.
- Calibrate the chemical shift scale using the solvent peak or the internal standard.
- Integrate the peaks in the ^1H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **3,5-Dimethoxybenzohydrazide** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.[\[1\]](#)
- Place a portion of the mixture into a pellet-forming die.
- Press the die under high pressure (typically several tons) to form a thin, transparent pellet.[\[1\]](#)

Data Acquisition:

- Obtain a background spectrum of the empty sample compartment.
- Place the KBr pellet in a sample holder and insert it into the spectrometer.
- Acquire the sample spectrum, typically over a range of $4000\text{-}400\text{ cm}^{-1}$.
- Co-add a sufficient number of scans to achieve a good signal-to-noise ratio.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source.

Sample Introduction:

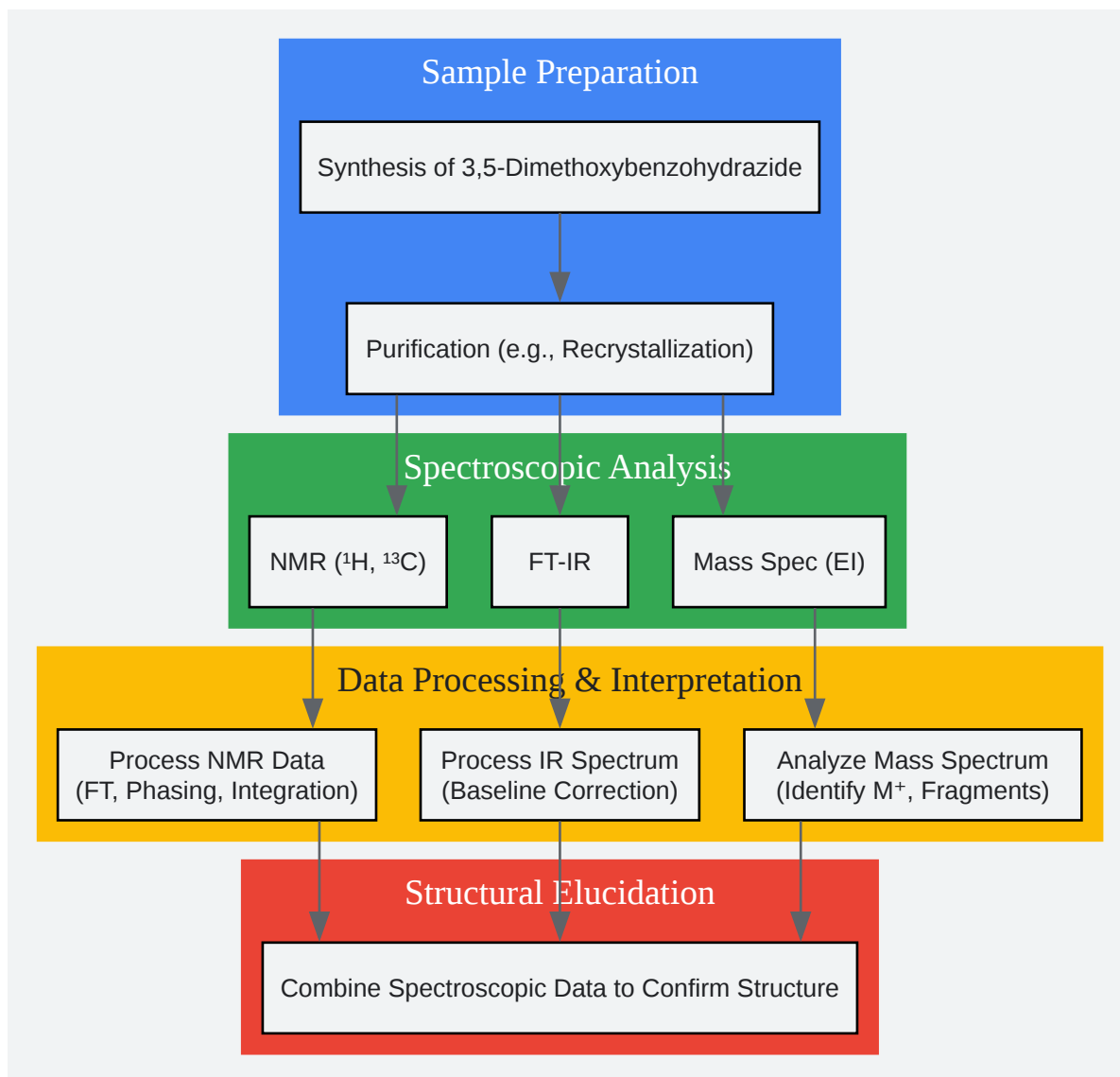
- For analysis via a direct insertion probe, a small amount of the solid sample is placed in a capillary tube.
- For Gas Chromatography-Mass Spectrometry (GC-MS), a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is prepared.

Data Acquisition:

- The sample is introduced into the high-vacuum source of the mass spectrometer.
- In the EI source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.^{[2][3]}
- The resulting positively charged ions are accelerated and separated by a mass analyzer according to their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating a mass spectrum.

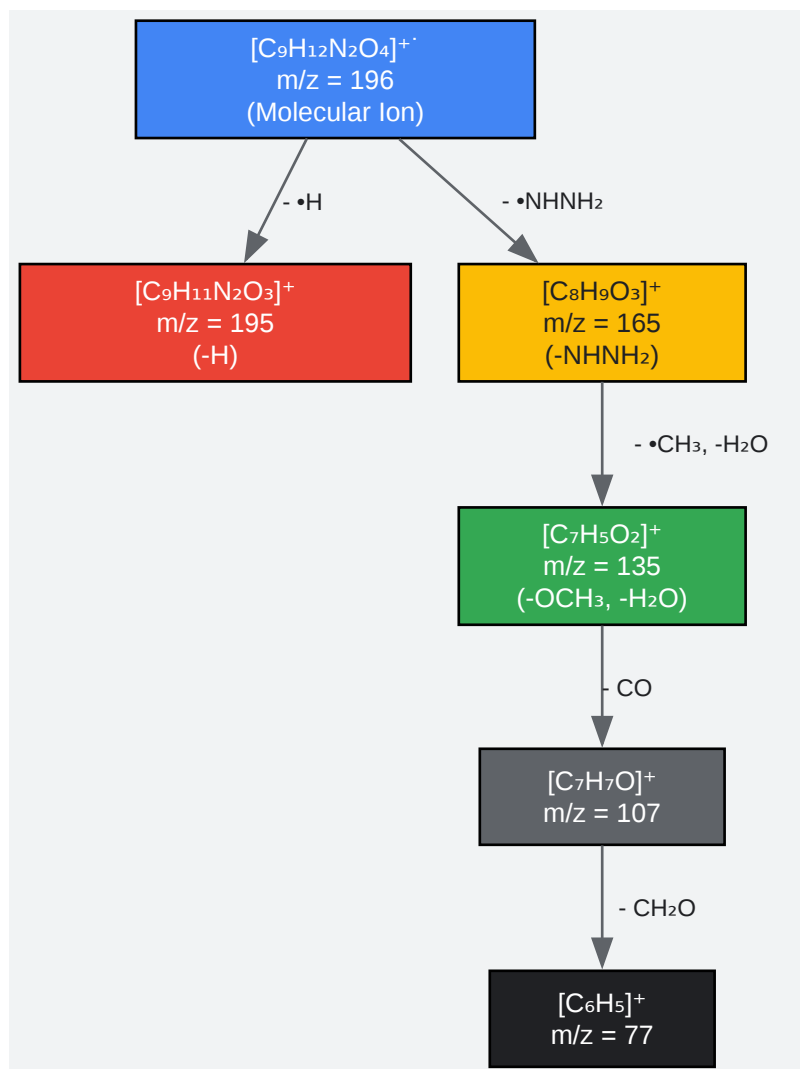
Visualizations

The following diagrams illustrate the workflow for the spectroscopic characterization of **3,5-Dimethoxybenzohydrazide** and a predicted fragmentation pathway in mass spectrometry.



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Caption: Workflow for the Spectroscopic Characterization.



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Caption: Predicted Mass Spectrometry Fragmentation Pathway.

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